

Toxicological Profile of Losartan Azide: A Technical Guide

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Compound of Interest

Compound Name: Losartan azide

Cat. No.: B10830609

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This technical guide provides a comprehensive overview of the toxicological profile of **losartan azide** (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole), a known impurity in the synthesis of the angiotensin II receptor blocker, losartan. This document summarizes key toxicological findings, regulatory classifications, and the experimental methodologies used in its assessment.

Executive Summary

Initially identified as a potentially mutagenic impurity based on a positive bacterial reverse mutation assay (Ames test), subsequent in vivo testing has demonstrated that **losartan azide** is not mutagenic.^{[1][2][3]} This has led to its reclassification by regulatory authorities as a non-mutagenic impurity, which can be controlled according to ICH Q3A/B guidelines.^{[2][3]} While the immediate health risk at detected levels in pharmaceuticals is considered low, its presence is deemed unacceptable, necessitating strict control during the manufacturing process.^{[4][5]}

Identification and Regulatory Status

Losartan azide is an impurity that can form during the manufacturing of losartan active pharmaceutical ingredient (API).^[1] Its presence in some sartan medicines prompted investigations by global regulatory bodies, including the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the Coordination Group for Mutual Recognition and Decentralised Procedures – Human (CMDh).^{[2][6]}

Initially, due to the positive Ames test, **losartan azide** was treated as a Class 2 impurity under the ICH M7 guideline, requiring control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg per day.^{[6][7]} However, following negative results in in vivo mutagenicity studies, it has been reclassified as a Class 5 impurity, meaning it should be controlled as a non-mutagenic impurity.^{[2][3]}

Quantitative Toxicological Data

Quantitative toxicological data for **losartan azide** is limited in publicly available literature. The primary focus of investigation has been on its mutagenic potential. A Safety Data Sheet (SDS) for **losartan azide** provides qualitative acute toxicity information.

Table 1: Summary of Acute Toxicity Hazard Statements for **Losartan Azide**

Endpoint	Hazard Statement	GHS Classification
Oral Toxicity	Harmful if swallowed	Acute toxicity - oral 4
Dermal Toxicity	Harmful in contact with skin	Acute toxicity - dermal 4
Inhalation Toxicity	Harmful if inhaled	Acute toxicity - inhalation 4
Skin Corrosion/Irritation	Causes skin irritation	Skin irritation 2
Eye Damage/Irritation	Causes serious eye irritation	Eye irritation 2A
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	STOT - single exposure 3
Source: Cayman Chemical Safety Data Sheet ^[8]		

Genotoxicity and Mutagenicity Profile

The assessment of the genotoxic potential of **losartan azide** has been a multi-step process, evolving with the availability of new data.

Table 2: Summary of Genotoxicity Studies for **Losartan Azide**

Assay Type	Result	Classification Implication	Reference
Bacterial Reverse Mutation Assay (Ames test)	Positive	Initially classified as a potential mutagen (ICH M7 Class 2) requiring control at the Threshold of Toxicological Concern (TTC).	[2][6]
In vivo Comet Assay	Negative	Confirmed as non-mutagenic in vivo.	[2][3]
Final Regulatory Conclusion	Non-mutagenic in vivo	Reclassified as a non-mutagenic impurity (ICH M7 Class 5) to be controlled according to ICH Q3A/B guidelines.	[2][3]

Experimental Protocols

Detailed experimental protocols for the specific studies performed on **losartan azide** are not fully available in the public domain. However, the methodologies would have followed internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying substances that can produce genetic damage that leads to gene mutations.

- Principle: The assay utilizes several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (e.g., rat liver S9 fraction), and plated on a

medium lacking the essential amino acid. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies.

- General Procedure (Based on OECD TG 471):
 - Strains: A set of tester strains is selected to detect different types of mutations.
 - Metabolic Activation: The test is performed with and without an exogenous metabolic activation system to mimic mammalian metabolism.
 - Exposure: The tester strains are exposed to a range of concentrations of the test substance.
 - Incubation: The treated bacteria are incubated on a minimal medium.
 - Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

In vivo Comet Assay (Alkaline Single Cell Gel Electrophoresis Assay)

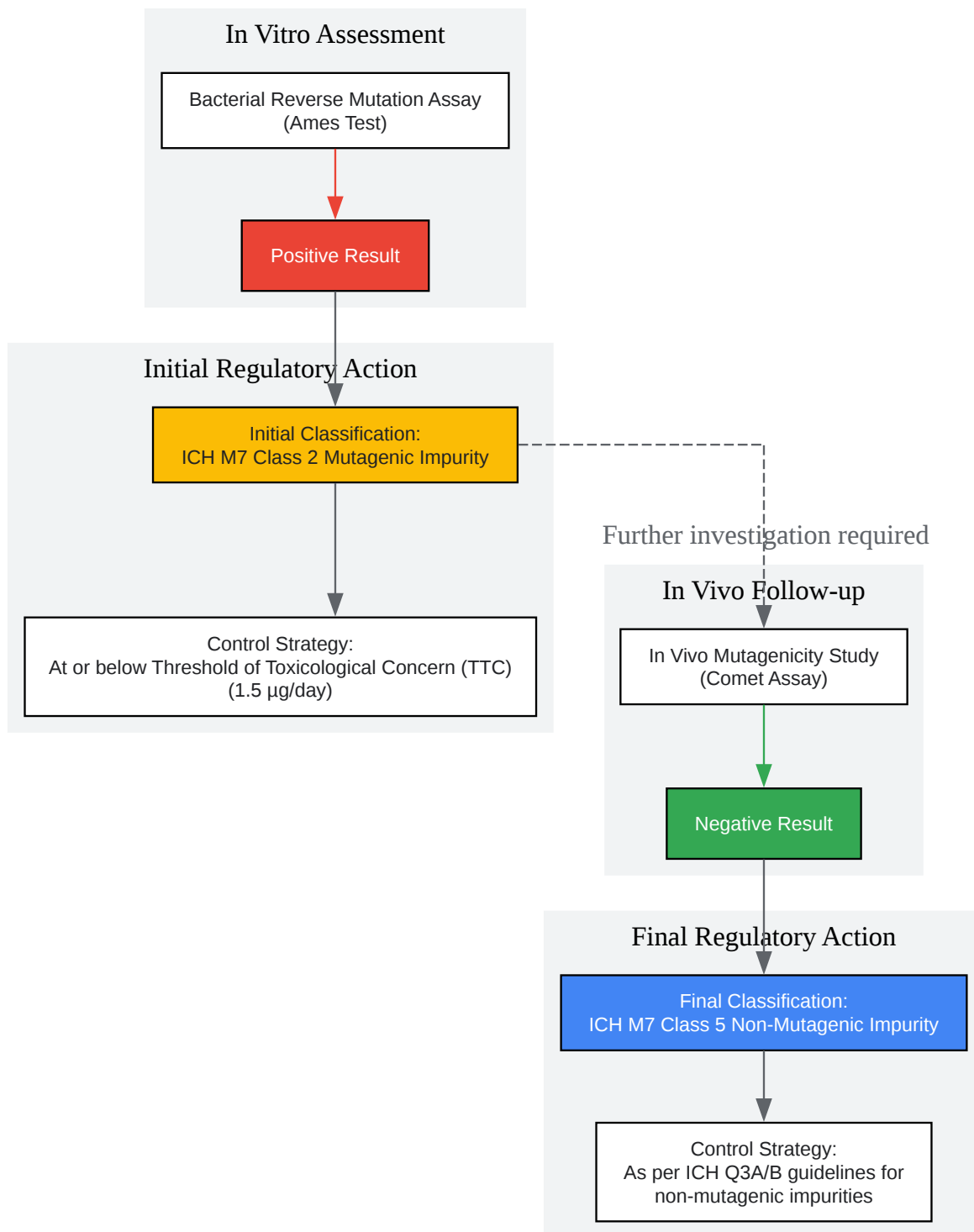
The in vivo comet assay is used to detect DNA strand breaks in eukaryotic cells.

- Principle: Animals (typically rodents) are exposed to the test substance. Cells are then isolated from various tissues, embedded in agarose on a microscope slide, and lysed. During electrophoresis under alkaline conditions, damaged DNA (containing fragments and single-strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is a measure of the level of DNA damage.
- General Procedure (Based on OECD TG 489):
 - Animal Dosing: Animals are administered the test substance, typically via the intended clinical route or a relevant systemic route.
 - Tissue Collection: After a defined exposure period, tissues of interest are collected.

- Cell Isolation and Embedding: Single-cell suspensions are prepared and embedded in agarose on slides.
- Lysis: The cells are lysed to remove membranes and proteins, leaving the DNA as nucleoids.
- Electrophoresis: The slides are subjected to electrophoresis at a high pH.
- Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
- Analysis: The extent of DNA migration (tail length, tail intensity) is quantified to assess DNA damage.

Visualizations

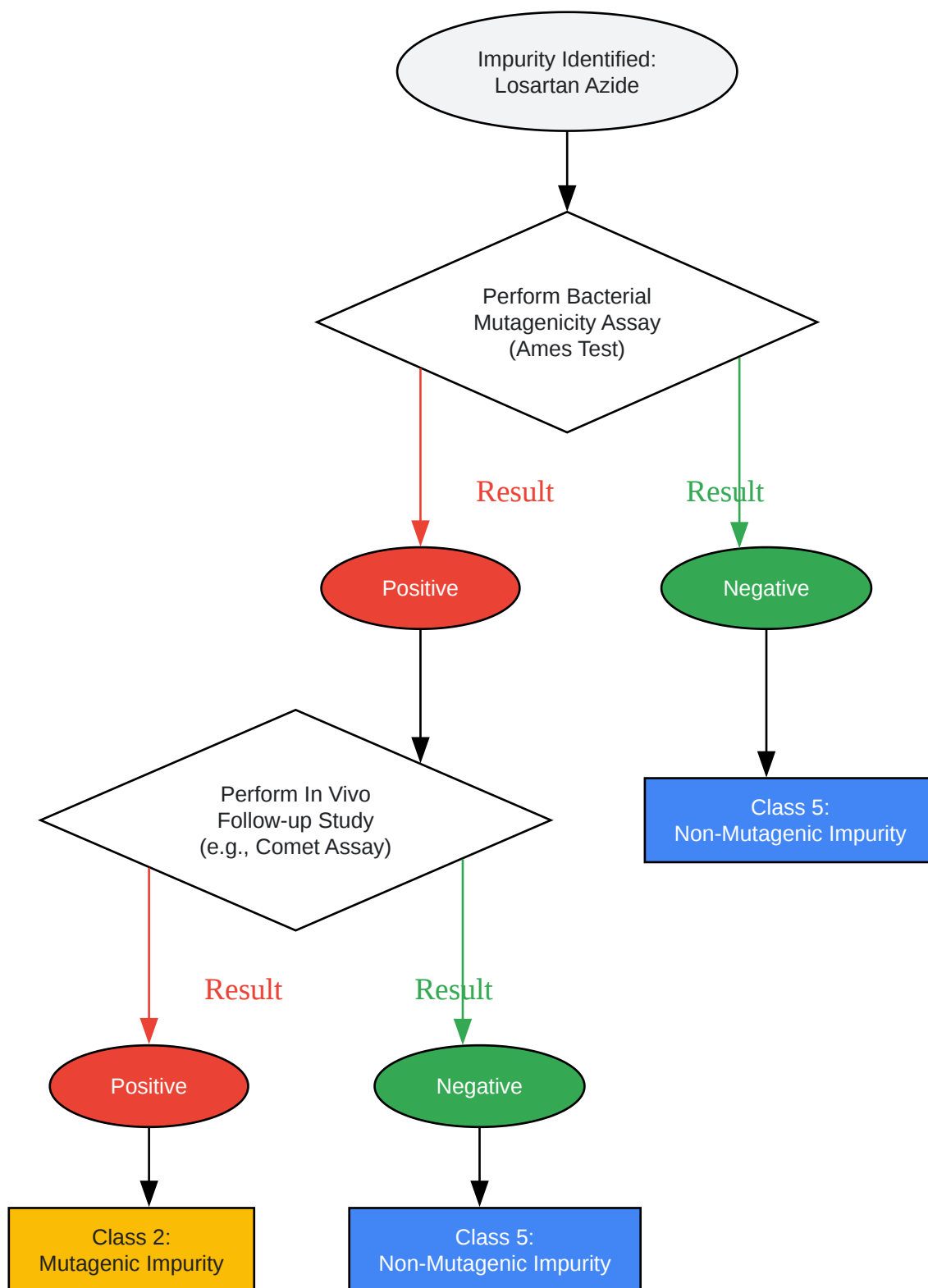
Logical Workflow for Genotoxicity Assessment of Losartan Azide



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Caption: Genotoxicity assessment workflow for **losartan azide**.

Decision Tree for Impurity Classification based on Mutagenicity Data



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Caption: Decision tree for classifying **losartan azide** impurity.

Conclusion

The toxicological evaluation of **losartan azide** serves as a case study in the rigorous assessment of pharmaceutical impurities. While initial in vitro data raised concerns about its mutagenic potential, subsequent in vivo studies provided crucial evidence to the contrary.^{[1][2][3]} This led to its classification as a non-mutagenic impurity, allowing for a risk-based control strategy in line with established international guidelines. For researchers and drug development professionals, this underscores the importance of a weight-of-evidence approach in toxicological risk assessment, where a hierarchy of testing, from in vitro to in vivo, is essential for accurate hazard characterization and informed decision-making. Continuous monitoring and control of such impurities remain a critical aspect of ensuring the safety and quality of pharmaceutical products.

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